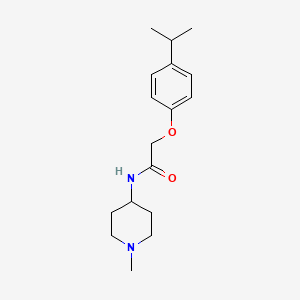![molecular formula C16H15N3O4S B4898391 5-{[(4-cyanophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4898391.png)
5-{[(4-cyanophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(4-cyanophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide is a chemical compound that has been widely used in scientific research. It is also known as CSRM-617 or Mambalgin-1. This compound belongs to the family of benzamide derivatives and has been found to have potential therapeutic applications in the field of pain management.
Wirkmechanismus
The mechanism of action of 5-{[(4-cyanophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide involves the inhibition of ASICs. These channels are expressed in sensory neurons and are activated by protons, which are released during tissue damage. The activation of ASICs leads to the sensation of pain. The inhibition of ASICs by this compound leads to a reduction in pain sensation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a specific effect on the ASIC1a subtype of ASICs. This compound has been found to be effective in reducing pain in animal models of inflammatory pain, neuropathic pain, and cancer pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-{[(4-cyanophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide in lab experiments is its potency and specificity in blocking ASIC1a channels. However, one limitation is that this compound has a short half-life and requires frequent administration.
Zukünftige Richtungen
For research include the development of more potent and selective ASIC inhibitors and the investigation of the role of ASICs in other physiological processes.
Conclusion:
In conclusion, 5-{[(4-cyanophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide is a promising compound with potential therapeutic applications in the field of pain management. Its mechanism of action involves the inhibition of ASICs, which are involved in the sensation of pain. Further research is needed to fully understand the safety and efficacy of this compound in humans and to develop more potent and selective ASIC inhibitors.
Synthesemethoden
The synthesis of 5-{[(4-cyanophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide involves the reaction of 5-amino-2-methoxybenzoic acid with N-methyl-4-cyanobenzenesulfonamide in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
5-{[(4-cyanophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide has been extensively studied for its potential therapeutic applications in the field of pain management. It has been found to be a potent blocker of acid-sensing ion channels (ASICs) which are involved in the sensation of pain.
Eigenschaften
IUPAC Name |
5-[(4-cyanophenyl)sulfamoyl]-2-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-18-16(20)14-9-13(7-8-15(14)23-2)24(21,22)19-12-5-3-11(10-17)4-6-12/h3-9,19H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAFHTDDMUSKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-5-oxo-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4898327.png)
![N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4898329.png)
![4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4898335.png)
![3-[(4-bromophenyl)thio]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4898336.png)

![N-methyl-1-[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B4898347.png)
![5,10-di-2-furyl-2,7-bis(4-methylphenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4898363.png)
![N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4898381.png)
![N-[4-(1-piperidinyl)phenyl]-3-propoxybenzamide](/img/structure/B4898387.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4898390.png)
![4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)thiomorpholine](/img/structure/B4898395.png)
![4-(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)thiomorpholine](/img/structure/B4898400.png)
![17-(4-phenyl-1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4898405.png)